molecular formula C6H15NO8P2 B14055606 4-[Bis(phosphonomethyl)amino]butanoic acid CAS No. 55628-98-3

4-[Bis(phosphonomethyl)amino]butanoic acid

Katalognummer: B14055606
CAS-Nummer: 55628-98-3
Molekulargewicht: 291.13 g/mol
InChI-Schlüssel: AETBGDAGWCAYFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Bis(phosphonomethyl)amino]butanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties It is characterized by the presence of phosphonomethyl groups attached to an amino butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(phosphonomethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with phosphonomethylating agents. One common method includes the reaction of zirconyl chloride with this compound in the presence of hydrofluoric acid (HF). This reaction results in the formation of a layered zirconium diphosphonate fluoride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-[Bis(phosphonomethyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the butanoic acid backbone.

    Substitution: The phosphonomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized butanoic acids.

Wissenschaftliche Forschungsanwendungen

4-[Bis(phosphonomethyl)amino]butanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[Bis(phosphonomethyl)amino]butanoic acid involves its interaction with various molecular targets. The phosphonomethyl groups can form strong non-covalent interactions with other molecules, such as hydrogen bonding with amino groups and carboxylic groups . These interactions play a crucial role in the compound’s ability to form stable structures and participate in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of phosphonomethyl groups and butanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules, making it valuable in multiple scientific fields.

Eigenschaften

CAS-Nummer

55628-98-3

Molekularformel

C6H15NO8P2

Molekulargewicht

291.13 g/mol

IUPAC-Name

4-[bis(phosphonomethyl)amino]butanoic acid

InChI

InChI=1S/C6H15NO8P2/c8-6(9)2-1-3-7(4-16(10,11)12)5-17(13,14)15/h1-5H2,(H,8,9)(H2,10,11,12)(H2,13,14,15)

InChI-Schlüssel

AETBGDAGWCAYFL-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)O)CN(CP(=O)(O)O)CP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.